4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid
Overview
Description
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound contains a benzene ring and an imidazolidine ring with a sulfur atom attached to it. Its molecular formula is C10H10N2O2S, and it has a molecular weight of 222.26 .
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs with an imidazole ring are involved in pathways related to the activities mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well absorbed and can be metabolized in the liver .
Action environment
The efficacy and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Imidazole rings are stable structures and can exist in different tautomeric forms, which might influence their interaction with the environment .
Biochemical Analysis
Biochemical Properties
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound exhibit cytotoxic activities against cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to participate in free radical reactions, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
4-(2-thioxoimidazolidin-1-yl)benzoic acid: Similar structure but with a different sulfur oxidation state.
4-(2-oxoimidazolidin-1-yl)benzoic acid: Contains an oxygen atom instead of sulfur in the imidazolidine ring.
4-(2-imidazolidin-1-yl)benzoic acid: Lacks the sulfur atom in the imidazolidine ring.
Uniqueness
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is unique due to the presence of the sulfur atom in the imidazolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCOQHIOPCCJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376988 | |
Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148720-11-0 | |
Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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